Fmoc-Cit-OMe

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

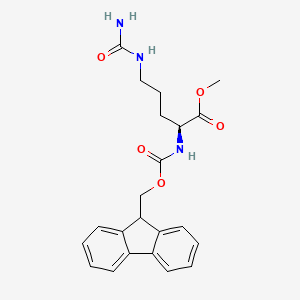

Fmoc-Cit-OMe: is a compound that belongs to the family of fluorenylmethyloxycarbonyl (Fmoc) protected amino acids. It is specifically a derivative of citrulline, an amino acid that plays a role in the urea cycle. The Fmoc group is used to protect the amino group during peptide synthesis, while the methyl ester (OMe) protects the carboxyl group. This compound is commonly used in solid-phase peptide synthesis (SPPS) due to its stability and ease of removal under mild conditions .

科学研究应用

Chemistry: Fmoc-Cit-OMe is widely used in the synthesis of peptides and proteins. It serves as a building block in SPPS, allowing for the incorporation of citrulline residues into peptides .

Biology and Medicine: In biological research, this compound is used to study the role of citrulline in various metabolic pathways. It is also employed in the synthesis of peptide-based drugs and therapeutic agents .

Industry: In the pharmaceutical industry, this compound is used in the development of peptide-based drugs. It is also utilized in the production of diagnostic tools and biomaterials .

作用机制

Target of Action

Fmoc-Cit-OMe, also known as Nα-Fmoc-L-citrulline , is primarily used in the field of peptide synthesis . Its primary targets are the amino groups present in peptide chains. The Fmoc group acts as a protective group for these amino groups during the synthesis process .

Mode of Action

The Fmoc group in this compound interacts with the amino groups in peptide chains by forming a carbamate linkage . This protects the amino groups from unwanted reactions during the peptide synthesis process. The Fmoc group can be selectively removed when required, allowing for the continuation of the peptide chain .

Biochemical Pathways

This compound plays a crucial role in the Fmoc solid-phase peptide synthesis (SPPS) pathway . In this pathway, the Fmoc group provides temporary protection to the amino groups, allowing for the sequential addition of amino acids to the peptide chain. The Fmoc group is removed when the next amino acid needs to be added, and this cycle continues until the desired peptide sequence is achieved.

Result of Action

The result of this compound’s action is the successful synthesis of peptide chains with the desired sequence. By protecting the amino groups during synthesis, this compound ensures that peptide bonds are formed at the correct locations, leading to the accurate assembly of the peptide .

Action Environment

The action of this compound is influenced by various environmental factors. For instance, the reaction temperature can affect the efficiency of Fmoc deprotection and coupling reactions. Additionally, the presence of impurities can interfere with the peptide synthesis process. Therefore, it is crucial to maintain optimal reaction conditions and use high-purity reagents to ensure the effective action of this compound .

生化分析

Biochemical Properties

Fmoc-Cit-OMe plays a significant role in biochemical reactions, particularly in the synthesis of peptides . The Fmoc group promotes the association of building blocks due to its inherent hydrophobicity and aromaticity . This property is crucial in the self-assembly of functional molecules, including Fmoc-modified individual amino acids, di-, tri-, tetra-, and pentapeptides .

Cellular Effects

The cellular effects of this compound are primarily related to its role in peptide synthesis. The Fmoc group’s hydrophobicity and aromaticity can influence cell function by promoting the assembly of peptides, which can impact cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of this compound involves the selective protection and deprotection of the amino group during peptide synthesis . The Fmoc group is labile to bases, particularly secondary amines, which allows for its removal during peptide synthesis . This process enables the stepwise addition of amino acids, contributing to the synthesis of complex peptides .

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings are largely related to its role in peptide synthesis. The Fmoc group allows for rapid and efficient synthesis of peptides, including those of significant size and complexity . The Fmoc group does possess disadvantageous properties, such as sensitivity to moisture and heat .

Metabolic Pathways

The metabolic pathways involving this compound are primarily related to its role in peptide synthesis. The Fmoc group can be removed under basic conditions, allowing for the addition of other amino acids in the peptide chain .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are largely determined by its role in peptide synthesis. The Fmoc group’s hydrophobicity and aromaticity can influence its distribution within the cell, promoting the assembly of peptides .

Subcellular Localization

The subcellular localization of this compound is likely to be influenced by its role in peptide synthesis. As the Fmoc group promotes the assembly of peptides, this compound may be localized to regions of the cell where peptide synthesis occurs .

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of Fmoc-Cit-OMe typically involves the protection of the amino group of citrulline with the Fmoc group and the carboxyl group with a methyl ester. The process can be summarized as follows:

Fmoc Protection: The amino group of citrulline is reacted with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) in the presence of a base such as sodium bicarbonate or triethylamine. This reaction forms the Fmoc-protected citrulline.

Methyl Esterification: The carboxyl group of the Fmoc-protected citrulline is then esterified using methanol and a catalyst such as sulfuric acid or hydrochloric acid to form this compound.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

- Large-scale protection of citrulline with Fmoc-Cl.

- Esterification of the protected citrulline with methanol.

- Purification steps such as crystallization or chromatography to obtain high-purity this compound .

化学反应分析

Types of Reactions: Fmoc-Cit-OMe undergoes several types of chemical reactions, including:

Deprotection Reactions: The Fmoc group can be removed using a base such as piperidine, revealing the free amino group.

Substitution Reactions: The amino group of this compound can participate in nucleophilic substitution reactions, forming peptide bonds with other amino acids during SPPS.

Common Reagents and Conditions:

Deprotection: Piperidine in dimethylformamide (DMF) for Fmoc removal; hydrochloric acid or sodium hydroxide for ester hydrolysis.

Major Products:

Fmoc Deprotection: Free amino group of citrulline.

Ester Hydrolysis: Free carboxyl group of citrulline.

相似化合物的比较

Fmoc-Cit-OH: Similar to Fmoc-Cit-OMe but with a free carboxyl group instead of a methyl ester.

Fmoc-Arg-OMe: Another Fmoc-protected amino acid with a methyl ester, but derived from arginine.

Fmoc-Lys-OMe: Fmoc-protected lysine with a methyl ester.

Uniqueness: this compound is unique due to its specific protection of both the amino and carboxyl groups, making it highly useful in SPPS. Its stability and ease of deprotection under mild conditions make it a preferred choice for incorporating citrulline into peptides.

生物活性

Fmoc-L-Citrulline Methyl Ester (Fmoc-Cit-OMe) is a derivative of the amino acid citrulline, characterized by a fluorenylmethoxycarbonyl (Fmoc) protecting group and a methyl ester on the carboxylic acid group. This compound is significant in peptide synthesis, particularly in solid-phase peptide synthesis (SPPS), where it serves as a building block for assembling peptides. Its biological activity is primarily linked to its role in nitric oxide production and cardiovascular health, as well as its implications in various biochemical processes.

Chemical Structure:

- Molecular Formula: C13H16N2O3

- Molar Mass: 248.28 g/mol

Synthesis Methods:

this compound can be synthesized through various methods, including:

- Fmoc Protection: The amino group of citrulline is protected using Fmoc, which provides stability during synthesis.

- Methyl Esterification: The carboxylic acid group is converted into a methyl ester, enhancing solubility and reactivity in peptide coupling reactions.

Biological Activity

1. Role in Peptide Synthesis:

this compound is widely used in SPPS due to its stability under various reaction conditions and ease of removal of the Fmoc group using secondary amines like piperidine. It allows for the incorporation of citrulline into peptides, which can influence the biological activity of the resulting compounds.

2. Nitric Oxide Production:

Citrulline is known to be a precursor for arginine, which is a substrate for nitric oxide synthase (NOS). Nitric oxide plays a crucial role in vascular function by promoting vasodilation and improving blood flow. Studies have shown that peptides containing citrulline can enhance nitric oxide production, contributing to cardiovascular health .

3. Cardiovascular Health:

Research indicates that this compound and its derivatives may have protective effects against cardiovascular diseases by improving endothelial function and reducing blood pressure through enhanced nitric oxide availability .

Case Studies and Research Findings

Several studies highlight the biological implications of this compound:

- Study on Peptide Activity: In a comparative study involving peptides synthesized with this compound, researchers found that these peptides exhibited increased bioactivity related to nitric oxide production compared to those without citrulline residues .

- Antimicrobial Activity: A study explored the incorporation of this compound into antimicrobial peptides. The results indicated that these modified peptides showed enhanced antimicrobial properties, suggesting potential applications in developing new antibiotics .

Data Tables

属性

IUPAC Name |

methyl (2S)-5-(carbamoylamino)-2-(9H-fluoren-9-ylmethoxycarbonylamino)pentanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H25N3O5/c1-29-20(26)19(11-6-12-24-21(23)27)25-22(28)30-13-18-16-9-4-2-7-14(16)15-8-3-5-10-17(15)18/h2-5,7-10,18-19H,6,11-13H2,1H3,(H,25,28)(H3,23,24,27)/t19-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CNUDAIIEDFQCCQ-IBGZPJMESA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(CCCNC(=O)N)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)[C@H](CCCNC(=O)N)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H25N3O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

411.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。